1-[5-(Hydroxyamino)-3-(hydroxyimino)-3,6-dihydropyrazin-1(2H)-yl]-2-propylpentan-1-one
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Overview
Description
1-[5-(Hydroxyamino)-3-(hydroxyimino)-3,6-dihydropyrazin-1(2H)-yl]-2-propylpentan-1-one is a complex organic compound characterized by its unique structure, which includes hydroxyamino and hydroxyimino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Hydroxyamino)-3-(hydroxyimino)-3,6-dihydropyrazin-1(2H)-yl]-2-propylpentan-1-one typically involves the reaction of aldehydes or ketones with hydroxylamine to form oximes or hydrazones . The reaction conditions often require an acidic or basic catalyst to facilitate the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product through dehydration or other chemical transformations.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[5-(Hydroxyamino)-3-(hydroxyimino)-3,6-dihydropyrazin-1(2H)-yl]-2-propylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. Reaction conditions may vary depending on the desired transformation, with temperature, pH, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
1-[5-(Hydroxyamino)-3-(hydroxyimino)-3,6-dihydropyrazin-1(2H)-yl]-2-propylpentan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[5-(Hydroxyamino)-3-(hydroxyimino)-3,6-dihydropyrazin-1(2H)-yl]-2-propylpentan-1-one involves its interaction with molecular targets and pathways. The hydroxyamino and hydroxyimino groups can participate in hydrogen bonding and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl (hydroxyimino)cyanoacetate: Known for its use in peptide synthesis.
Ethyl 2-chloro-2-(hydroxyimino)acetate: Utilized in organic synthesis.
Uniqueness
1-[5-(Hydroxyamino)-3-(hydroxyimino)-3,6-dihydropyrazin-1(2H)-yl]-2-propylpentan-1-one is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and potential applications. Its combination of hydroxyamino and hydroxyimino groups sets it apart from other similar compounds, providing unique opportunities for research and development.
Properties
CAS No. |
89508-10-1 |
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Molecular Formula |
C12H22N4O3 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
1-[3-(hydroxyamino)-5-hydroxyimino-2,6-dihydropyrazin-1-yl]-2-propylpentan-1-one |
InChI |
InChI=1S/C12H22N4O3/c1-3-5-9(6-4-2)12(17)16-7-10(14-18)13-11(8-16)15-19/h9,18-19H,3-8H2,1-2H3,(H,13,14,15) |
InChI Key |
PLTRLQSHEDJJED-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)N1CC(=NC(=NO)C1)NO |
Origin of Product |
United States |
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